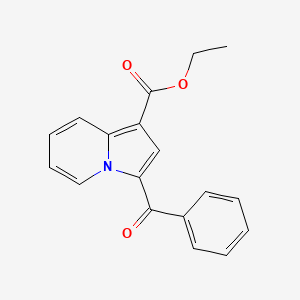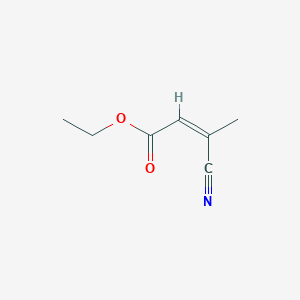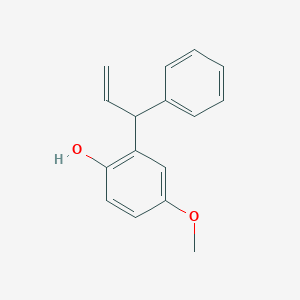![molecular formula C12H20O3 B14670989 [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate CAS No. 50727-95-2](/img/structure/B14670989.png)
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate is an organic compound with a complex structure that includes an oxirane ring and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate typically involves the reaction of specific precursors under controlled conditions. . The reaction conditions often require precise temperature control and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce diols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate include:
- [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl propionate
- [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl butyrate
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
50727-95-2 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
[3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H20O3/c1-9(2)6-5-7-12(4)11(15-12)8-14-10(3)13/h6,11H,5,7-8H2,1-4H3 |
Clé InChI |
HUUKHKAFVDAFIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1(C(O1)COC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
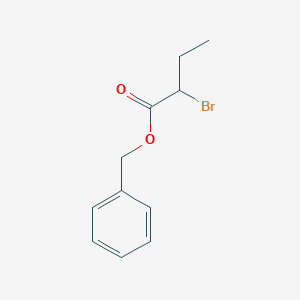
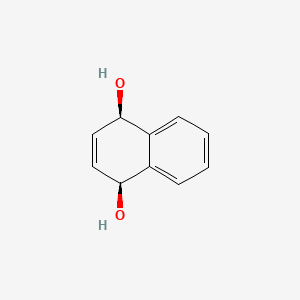


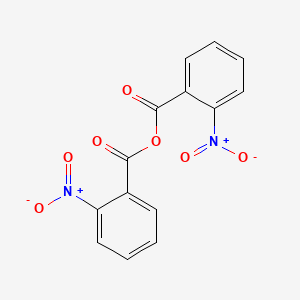
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
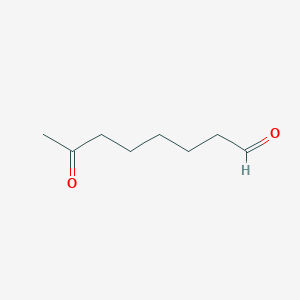
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
